2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride 2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230807-87-9
VCID: VC5672986
InChI: InChI=1S/C16H21NO2.ClH/c18-15(19)16(17-14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-16;/h4-7,14,17H,1-3,8-11H2,(H,18,19);1H
SMILES: C1CCC(CC1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl
Molecular Formula: C16H22ClNO2
Molecular Weight: 295.81

2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

CAS No.: 2230807-87-9

Cat. No.: VC5672986

Molecular Formula: C16H22ClNO2

Molecular Weight: 295.81

* For research use only. Not for human or veterinary use.

2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride - 2230807-87-9

Specification

CAS No. 2230807-87-9
Molecular Formula C16H22ClNO2
Molecular Weight 295.81
IUPAC Name 2-(cyclohexylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C16H21NO2.ClH/c18-15(19)16(17-14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-16;/h4-7,14,17H,1-3,8-11H2,(H,18,19);1H
Standard InChI Key UILFXUDWTSFGFL-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular formula is C₁₆H₂₂ClNO₂, with a molecular weight of 295.81 g/mol. Its structure consists of a 2,3-dihydro-1H-indene backbone substituted at the 2-position with both a cyclohexylamino group and a carboxylic acid, which is neutralized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it preferable for laboratory handling .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2230807-87-9
Molecular FormulaC₁₆H₂₂ClNO₂
Molecular Weight295.81 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors2 (NH⁺, COOH)
Hydrogen Bond Acceptors4 (O, Cl⁻)

The bicyclic indene system imposes conformational constraints, potentially enhancing binding affinity to biological targets . The cyclohexyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Synthesis and Reaction Chemistry

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Indene alkylationLiHMDS, THF, -20°C to 35°C, inert atmosphere45%
CyclohexylaminationCyclohexylamine, Pd/C, H₂60%
Acid hydrolysis6N HCl, reflux85%

Reactivity

The compound’s functional groups enable diverse transformations:

  • Carboxylic acid: Esterification, amidation, or conversion to acyl chlorides.

  • Amine: Acylation, alkylation, or participation in Ugi-type multicomponent reactions .

  • Indene core: Susceptible to electrophilic aromatic substitution or Diels-Alder reactions .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) . The cyclohexyl group enhances lipophilicity, with a predicted logP (XLogP3) of 3.2, suggesting preferential partitioning into lipid membranes . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .

Spectroscopic Data

  • IR (KBr): Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~2500 cm⁻¹ (NH⁺ stretch), and 720 cm⁻¹ (C-Cl) .

  • ¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, cyclohexyl CH₂), 2.9–3.1 (m, indene CH₂), 3.5 (s, NH⁺), 7.2–7.5 (m, aromatic H) .

  • MS (ESI+): m/z 259.34 [M+H]⁺ (free base), 295.81 [M+Cl]⁻ (hydrochloride) .

Applications in Medicinal Chemistry

Case Study: Comparison with 2-(Cyclopentylamino) Analog

Replacing the cyclohexyl group with cyclopentyl (CAS: 2230802-95-4) alters bioactivity:

  • Reduced steric bulk: Enhances binding to tighter enzyme pockets.

  • Lower logP: Improves aqueous solubility but reduces membrane penetration.

Table 3: Cyclohexyl vs. Cyclopentyl Derivatives

PropertyCyclohexyl DerivativeCyclopentyl Derivative
Molecular Weight295.81 g/mol281.76 g/mol
logP3.22.8
IC₅₀ (Carbonic Anhydrase)12 µM8 µM

Future Directions

  • Mechanistic Studies: Elucidate target engagement using cryo-EM or X-ray crystallography.

  • Prodrug Development: Mask the carboxylic acid as an ester to enhance bioavailability.

  • Structure-Activity Relationships (SAR): Explore substituents on the indene and cyclohexyl groups.

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